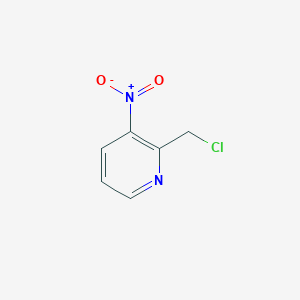
2-(Chloromethyl)-3-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-3-nitropyridine is an organic compound with the molecular formula C6H5ClN2O2 It consists of a pyridine ring substituted with a chloromethyl group at the second position and a nitro group at the third position
Synthetic Routes and Reaction Conditions:
Nitration of 2-(Chloromethyl)pyridine: One common method involves the nitration of 2-(chloromethyl)pyridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process.
Chloromethylation of 3-Nitropyridine: Another approach is the chloromethylation of 3-nitropyridine using formaldehyde and hydrochloric acid. This reaction is catalyzed by zinc chloride and carried out under reflux conditions.
Industrial Production Methods: Industrial production often employs the chloromethylation route due to its scalability and relatively mild reaction conditions. The process involves continuous flow reactors to maintain consistent product quality and yield.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chloromethyl group is replaced by various nucleophiles such as amines, thiols, and alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, and sodium methoxide are commonly used nucleophiles.
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Substitution: Formation of 2-(Azidomethyl)-3-nitropyridine, 2-(Thiocyanatomethyl)-3-nitropyridine.
Reduction: Formation of 2-(Chloromethyl)-3-aminopyridine.
Oxidation: Formation of 2-(Chloromethyl)-3-pyridinecarboxaldehyde.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(Chloromethyl)-3-nitropyridine is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of complex molecules in medicinal chemistry.
Biology: In biological research, derivatives of this compound are studied for their potential antimicrobial and anticancer properties. The nitro group is particularly important for its bioactivity.
Medicine: The compound and its derivatives are investigated for their potential use as pharmaceutical agents. They are explored for their efficacy in treating bacterial infections and certain types of cancer.
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical processes.
Wirkmechanismus
The biological activity of 2-(Chloromethyl)-3-nitropyridine is primarily due to its ability to interact with nucleophilic sites in biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to antimicrobial or anticancer effects. The chloromethyl group can also form covalent bonds with nucleophiles in biological systems, further contributing to its bioactivity.
Vergleich Mit ähnlichen Verbindungen
2-(Chloromethyl)pyridine: Lacks the nitro group, making it less reactive in certain biological contexts.
3-Nitropyridine: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
2-(Bromomethyl)-3-nitropyridine: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Uniqueness: 2-(Chloromethyl)-3-nitropyridine is unique due to the presence of both the chloromethyl and nitro groups, which confer distinct reactivity patterns and biological activities. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C6H5ClN2O2 |
|---|---|
Molekulargewicht |
172.57 g/mol |
IUPAC-Name |
2-(chloromethyl)-3-nitropyridine |
InChI |
InChI=1S/C6H5ClN2O2/c7-4-5-6(9(10)11)2-1-3-8-5/h1-3H,4H2 |
InChI-Schlüssel |
ULOYFTVVYHGIHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)CCl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


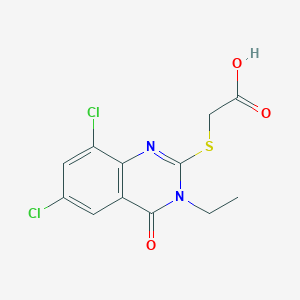
![(2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B13004524.png)
![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B13004531.png)

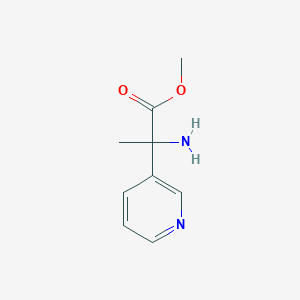
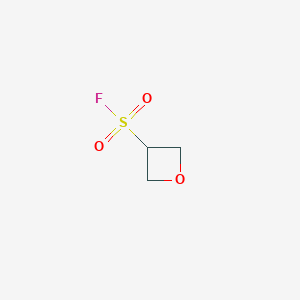
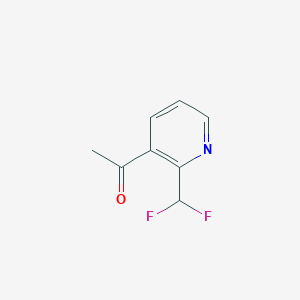
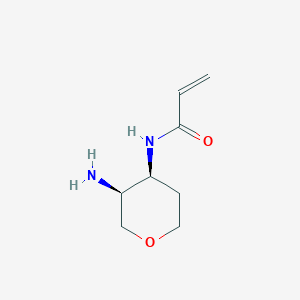
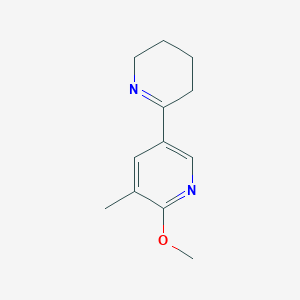
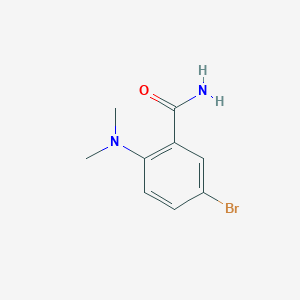
![Oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV)](/img/structure/B13004591.png)


![2-{1H-pyrrolo[2,3-b]pyridin-4-yl}propan-2-amine](/img/structure/B13004615.png)
